Ethyl 5-phenylthiazole-2-carboxylate
Overview
Description
Ethyl 5-phenylthiazole-2-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in a five-membered ring. The ethyl group attached to the carboxylate function indicates that it is an ester, while the phenyl group attached to the thiazole ring suggests potential aromatic character and increased molecular complexity.
Synthesis Analysis
The synthesis of related thiazole compounds often involves the reaction of various precursors like ethyl acetoacetate, N-bromosuccinimide, thiourea, or its derivatives. For instance, a one-pot synthesis method for ethyl 2-substituted-4-methylthiazole-5-carboxylates has been described, which provides good yields from commercially available starting materials under mild conditions . Another method involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to produce α-bromo-α-formylacetate hemiacetal, which upon cyclization with thioureas affords 2-aminothiazole-5-carboxylates . These methods highlight the versatility and efficiency of synthesizing thiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The substitution of various groups on the thiazole ring, such as phenyl or ethyl groups, can significantly influence the physical and chemical properties of these compounds. For example, the crystal structure of a related compound, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate, has been determined, showing that it crystallizes in the triclinic space group with specific unit cell parameters . This level of structural detail is crucial for understanding the reactivity and potential applications of these molecules.
Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions, including nucleophilic ring opening, cyclization, and rearrangement. For instance, the versatile template 4-bis(methylthio)methylene-2-phenyloxazol-5-one has been used to synthesize novel heterocyclic scaffolds through nucleophilic ring opening with amines and diamines . Additionally, photochemical reactions involving halothiazoles have been studied, leading to the synthesis of ethyl 2-arylthiazole-5-carboxylates with interesting photophysical properties and singlet oxygen activation capabilities .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 5-phenylthiazole-2-carboxylate and related compounds are influenced by their molecular structure. The presence of aromatic groups and the ester functionality can affect solubility, boiling and melting points, and reactivity. The photophysical properties of some thiazole derivatives have been explored, revealing absorptions mainly due to π→π* transitions and fluorescence possibly due to dual emission from different excited states . These properties are essential for potential applications in materials science and organic synthesis.
Scientific Research Applications
Electron Transport System Activity in Soil, Sediment, and Pure Cultures
This review examines developments in measuring electron transport system (ETS) activity, a method that could be relevant for assessing the bioactivity of compounds like Ethyl 5-phenylthiazole-2-carboxylate in environmental samples (Trevors Jt, 1984).
Analytical Methods Used in Determining Antioxidant Activity: A Review
This paper presents critical analysis of tests used to determine antioxidant activity, which might provide methodologies for evaluating the properties of Ethyl 5-phenylthiazole-2-carboxylate if it exhibits antioxidant characteristics (I. Munteanu & C. Apetrei, 2021).
Semisynthetic Resorbable Materials from Hyaluronan Esterification
This review discusses the chemical modification of natural polymers, including esterification, which could be relevant for understanding modifications and applications of Ethyl 5-phenylthiazole-2-carboxylate (D. Campoccia et al., 1998).
Substituted Acyl Thioureas and Acyl Thiosemicarbazides: Synthesis and Biological Activity
This review focuses on the synthesis and biological activity of acyl thioureas and thiosemicarbazides, providing a foundation for understanding the synthesis and potential bioactivities of thiazole derivatives like Ethyl 5-phenylthiazole-2-carboxylate (O. Kholodniak & S. Kovalenko, 2022).
Understanding Biocatalyst Inhibition by Carboxylic Acids
This paper explores how carboxylic acids inhibit microbial growth, which could be pertinent if Ethyl 5-phenylthiazole-2-carboxylate or its degradation products act as inhibitors in biological systems (L. Jarboe et al., 2013).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-phenyl-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBZHFHLKWUNKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(S1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510973 | |
Record name | Ethyl 5-phenyl-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-phenylthiazole-2-carboxylate | |
CAS RN |
58333-72-5 | |
Record name | Ethyl 5-phenyl-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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